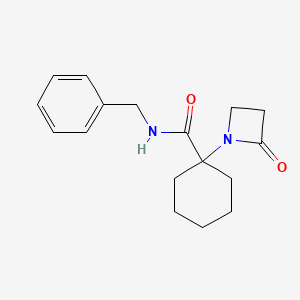![molecular formula C25H25NO7 B12461401 3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)
3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C25H25NO7 and a molecular weight of 451.469 Da . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-dimethyl-2-oxobutanal with an appropriate isoindole derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-PHENYLISOINDOLE-5-CARBOXYLATE: Similar in structure but lacks the propoxycarbonyl group.
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(2-PHENYLETHYL)ISOINDOLE-5-CARBOXYLATE: Contains a phenylethyl group instead of the propoxycarbonyl group.
Uniqueness
The presence of the propoxycarbonyl group in 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-[4-(PROPOXYCARBONYL)PHENYL]ISOINDOLE-5-CARBOXYLATE imparts unique chemical properties and biological activities, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications.
特性
分子式 |
C25H25NO7 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxobutyl) 1,3-dioxo-2-(4-propoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C25H25NO7/c1-5-12-32-23(30)15-6-9-17(10-7-15)26-21(28)18-11-8-16(13-19(18)22(26)29)24(31)33-14-20(27)25(2,3)4/h6-11,13H,5,12,14H2,1-4H3 |
InChIキー |
PBGDPFYGFAXXMG-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[[1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12461324.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12461332.png)

![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)


![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)
![4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid](/img/structure/B12461373.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B12461383.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
